Hosenkoside D
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Hosenkoside D involves the extraction and isolation from the seeds of Impatiens balsamina L. . The process typically includes:
Extraction: The dried seeds are subjected to solvent extraction using methanol or ethanol.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Hosenkoside D can undergo various chemical reactions, including:
Oxidation and Reduction: The hydroxyl groups present in the molecule can participate in oxidation and reduction reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Aglycone and sugar moieties.
Oxidation and Reduction: Modified glycosides with altered hydroxyl groups.
Scientific Research Applications
Hosenkoside D has been studied for various scientific research applications, including:
Mechanism of Action
Hosenkoside D is part of a family of baccharane-type glycosides, which includes compounds such as Hosenkoside A, Hosenkoside B, Hosenkoside C, Hosenkoside F, Hosenkoside G, Hosenkoside K, and Hosenkoside M . These compounds share similar structural features but differ in their specific sugar moieties and aglycone structures . The uniqueness of this compound lies in its specific glycosidic linkages and biological activities .
Comparison with Similar Compounds
- Hosenkoside A
- Hosenkoside B
- Hosenkoside C
- Hosenkoside F
- Hosenkoside G
- Hosenkoside K
- Hosenkoside M
Properties
Molecular Formula |
C42H72O15 |
---|---|
Molecular Weight |
817.0 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O15/c1-21(16-43)23-8-13-42(20-53-23)15-14-40(4)22(35(42)52)6-7-27-38(2)11-10-28(57-37-34(51)32(49)30(47)25(18-45)56-37)39(3,26(38)9-12-41(27,40)5)19-54-36-33(50)31(48)29(46)24(17-44)55-36/h21-37,43-52H,6-20H2,1-5H3/t21-,22+,23-,24+,25+,26+,27+,28-,29+,30+,31-,32-,33+,34+,35+,36+,37-,38-,39-,40+,41+,42+/m0/s1 |
InChI Key |
AKYWEEHCEBAGNO-FWNFINTESA-N |
Isomeric SMILES |
C[C@@H](CO)[C@@H]1CC[C@@]2(CC[C@@]3([C@@H]([C@H]2O)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C)CO1 |
Canonical SMILES |
CC(CO)C1CCC2(CCC3(C(C2O)CCC4C3(CCC5C4(CCC(C5(C)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)CO1 |
Origin of Product |
United States |
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